Mass Shift Advantage
2-Acetylfuran-d3 provides a molecular weight of 113.13 g/mol, a +3 Da increase over unlabeled 2-acetylfuran (110.11 g/mol) . This mass shift places the internal standard's signal clearly outside the natural isotopic envelope of the analyte (primarily M+1 and M+2 from 13C), preventing spectral overlap and ensuring accurate peak integration. Best practice guidelines recommend a minimum +3 Da shift for deuterated internal standards to avoid interference from naturally occurring 13C isotopes of the analyte [1].
| Evidence Dimension | Molecular Weight (Monoisotopic) |
|---|---|
| Target Compound Data | 113.13 g/mol |
| Comparator Or Baseline | Unlabeled 2-Acetylfuran: 110.11 g/mol |
| Quantified Difference | +3.02 g/mol |
| Conditions | Calculated from molecular formula C6H3D3O2 vs. C6H6O2 |
Why This Matters
The +3 Da shift meets the threshold for reliable MS differentiation, preventing signal crosstalk and enabling accurate quantification even in the presence of high natural 13C abundance.
- [1] Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274–274. https://doi.org/10.1177/0004563213478938 View Source
